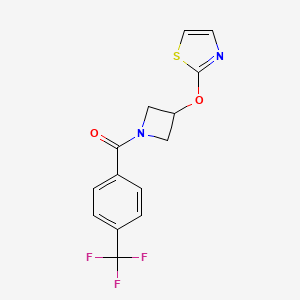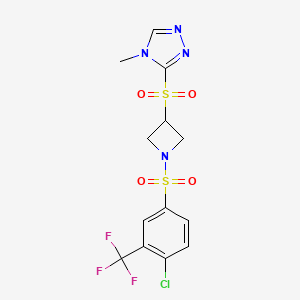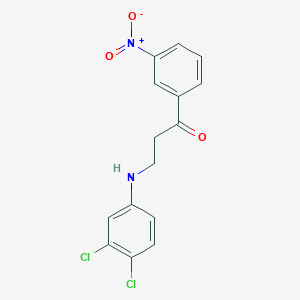
3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Properties
3-Chloro-1-phenyl-1-propanol, a related chemical to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, has been studied for its use as a chiral intermediate in the synthesis of antidepressant drugs. The research highlights the efficient asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process demonstrated a complete conversion of the substrate to the (S)-alcohol product with a 100% enantiomeric excess value (Choi et al., 2010).
Synthesis Techniques and Reactions
Research has been conducted on the synthesis of compounds structurally similar to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone. One such study discussed optimal conditions for reactions involving similar compounds, providing insights into the synthesis process, selection of catalysts, and reaction conditions for achieving high yields (Fei-jin, 2007).
Pharmaceutical Applications
Some derivatives of propanone have shown potential as cytotoxic agents. A study focusing on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally similar to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, highlighted their synthesis and evaluated them as possible potent cytotoxic agents, opening a window into the potential therapeutic applications of these compounds (Mete et al., 2007).
Cancer Research
A series of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides were prepared and examined for their potency towards human WiDr colon cancer cells. This research provides insights into the cytotoxicity of similar compounds and their potential applications in cancer therapy (Pati et al., 2007).
Propriétés
IUPAC Name |
3-(3,4-dichloroanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-13-5-4-11(9-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJIOOSNIKWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

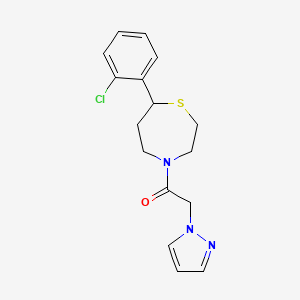
![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)
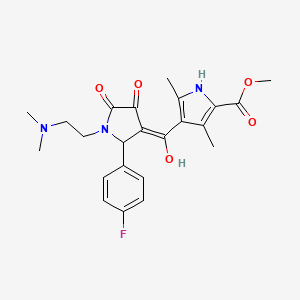

![8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B2590572.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)
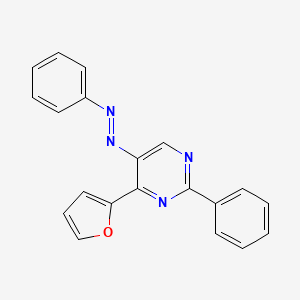

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
